An In-depth Technical Guide to the Core Properties of 3-Hydroxy-2-methylbenzoic Acid
An In-depth Technical Guide to the Core Properties of 3-Hydroxy-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-methylbenzoic acid, also known as 3,2-cresotic acid, is an aromatic organic compound. It belongs to the family of hydroxybenzoic acids, which are characterized by a benzene (B151609) ring substituted with both a carboxylic acid and a hydroxyl group. The specific arrangement of a hydroxyl group at the third position and a methyl group at the second position of the benzoic acid backbone imparts distinct chemical and physical properties to this molecule. These properties make it a subject of interest in various fields, including organic synthesis and medicinal chemistry, where it can serve as a versatile building block for more complex molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, and analytical methodologies.
Chemical and Physical Properties
The basic physicochemical properties of 3-Hydroxy-2-methylbenzoic acid are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
Identification and Structure
| Property | Value | Reference |
| CAS Number | 603-80-5 | [1][2] |
| Molecular Formula | C₈H₈O₃ | [1][2] |
| IUPAC Name | 3-hydroxy-2-methylbenzoic acid | [1] |
| Synonyms | 3,2-Cresotic Acid, 3-Hydroxy-o-toluic acid | [2] |
| SMILES | CC1=C(C=CC=C1O)C(=O)O | [1] |
| InChIKey | RIERSGULWXEJKL-UHFFFAOYSA-N | [1] |
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 152.15 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 143-148 °C | [3] |
| Boiling Point (Predicted) | 336.6 ± 30.0 °C | [3] |
| Density (Predicted) | 1.304 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.83 ± 0.10 | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Experimental Protocols
Synthesis of 3-Hydroxy-2-methylbenzoic Acid
A common method for the synthesis of 3-Hydroxy-2-methylbenzoic acid is through the diazotization of 3-amino-2-methylbenzoic acid, followed by hydrolysis.[4]
Materials:
-
3-amino-2-methylbenzoic acid
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Concentrated sulfuric acid (H₂SO₄)
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Sodium nitrite (B80452) (NaNO₂)
-
Ethyl acetate
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Water
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Ice bath
-
Heating mantle
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Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of 0.65 mL of concentrated sulfuric acid in 5 mL of water.
-
Cool the acid solution in an ice bath to 0 °C.
-
To the cold acid solution, add a cold (0 °C) suspension of 0.54 g (3.3 mmol) of 3-amino-2-methylbenzoic acid with stirring.
-
Slowly add 0.25 g (3.6 mmol) of solid sodium nitrite to the mixture. Continue stirring in the ice bath for approximately 15 minutes.
-
In a separate beaker, prepare a warm solution of 4 mL of concentrated sulfuric acid in 20 mL of water.
-
Pour the diazonium salt mixture into the warm sulfuric acid solution.
-
Slowly heat the reaction mixture to 90 °C. Gas evolution will be observed.
-
Continue heating until the gas evolution ceases.
-
Cool the solution to room temperature.
-
Extract the product from the aqueous solution using ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
-
The crude 3-Hydroxy-2-methylbenzoic acid can be further purified by recrystallization.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase acidification)
-
3-Hydroxy-2-methylbenzoic acid reference standard
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% phosphoric or formic acid). A typical starting gradient could be 20-80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV-Vis scan of the analyte (typically around 254 nm or 280 nm for benzoic acid derivatives).
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the 3-Hydroxy-2-methylbenzoic acid reference standard in the mobile phase or a suitable solvent like methanol.
-
Prepare working standards by serial dilution of the stock solution.
-
Dissolve the sample to be analyzed in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Biological Activity and Signaling Pathways
Currently, there is limited specific information in the public domain regarding the detailed biological activities and signaling pathway involvement of 3-Hydroxy-2-methylbenzoic acid. However, hydroxybenzoic acids as a class are known to exhibit a range of biological effects, including antioxidant and anti-inflammatory properties. For instance, some dihydroxybenzoic acids are known to activate the Nrf2 signaling pathway, which is involved in the cellular antioxidant response.[5] Additionally, 3-monohydroxybenzoic acid has been identified as an agonist for hydroxycarboxylic acid receptors, which play a role in regulating lipolysis.[5] Further research is required to elucidate the specific biological targets and mechanisms of action for the 3-hydroxy-2-methyl isomer.
Conclusion
3-Hydroxy-2-methylbenzoic acid is a valuable compound with well-defined physicochemical properties that make it a useful intermediate in organic synthesis. This guide has provided a summary of its core properties, a detailed synthesis protocol, and a representative analytical methodology. While its specific biological functions are yet to be extensively explored, the known activities of related hydroxybenzoic acids suggest that it may hold potential for further investigation in the fields of medicinal chemistry and drug development. The information presented herein serves as a foundational resource for researchers and scientists working with this compound.
References
- 1. 3-Hydroxy-2-methylbenzoic Acid | C8H8O3 | CID 252023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3-Hydroxy-2-methylbenzoic acid | 603-80-5 [amp.chemicalbook.com]
- 4. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic - Google Patents [patents.google.com]
- 5. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
